4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 3-chloro-4-methoxyphenyl group. The phthalazinone scaffold is known for its versatility in medicinal chemistry and materials science, often contributing to hydrogen bonding and π-π stacking interactions due to its planar aromatic structure . The chloro and methoxy substituents on the phenyl ring introduce a combination of electron-withdrawing (Cl) and electron-donating (OMe) effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVOIRBROYEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3-chloro-4-methoxyaniline with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. Common reagents used in this synthesis include acetic acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that phthalazine derivatives, including 4-(3-chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one, exhibit potential anticancer properties. A study highlighted its ability to inhibit specific protein kinases involved in cancer cell proliferation, suggesting its role as a therapeutic agent against various cancers .
Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which is crucial in the signaling pathways of several hematological malignancies. The optimization of this compound led to enhanced potency and selectivity, indicating its potential as a lead compound for developing new cancer therapies .
Anti-inflammatory Properties
In addition to its anticancer applications, preliminary studies suggest that this compound may possess anti-inflammatory effects. By modulating cytokine production and signaling pathways, it could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with inflammatory pathways or stress response proteins, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Phthalazinone Derivatives
4-Chloro-1,2-dihydrophthalazin-1-one (CAS 2257-69-4)
- Molecular Formula : C₈H₅ClN₂O
- Molecular Weight : 180.58 g/mol
- Substituents: Chlorine atom directly attached to the phthalazinone core.
4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one
Heterocyclic and Complex Substituent Analogs
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- Molecular Formula : C₂₂H₁₃ClN₄O₂
- Molecular Weight : 400.8 g/mol
- Substituents : Oxadiazole ring and phenyl group .
- The higher molecular weight suggests increased complexity in synthesis and purification.
4-[4-(4-Benzylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Molecular Weight : 440.49 g/mol
- Substituents : Nitro group and benzylpiperidinyl moiety .
- Comparison : The nitro group’s strong electron-withdrawing effect may reduce solubility in polar solvents. The bulky benzylpiperidinyl group could hinder crystallinity but improve interaction with hydrophobic pockets in proteins.
Functional Group Influence: Methoxy and Chloro Substituents
- Metoxuron (CAS 19937-59-8): A urea derivative containing the 3-chloro-4-methoxyphenyl group. Comparison: While sharing the same aryl substituent, Metoxuron’s urea core highlights how functional groups dictate application. The target compound’s phthalazinone core may offer safer pharmacological profiles.
Physicochemical and Spectral Properties
Analytical Data (Inferred from Analogs)
Physical Properties
Implications for Research and Development
The target compound’s hybrid electronic profile (Cl and OMe) may balance solubility and reactivity, making it a candidate for drug discovery. Structural analogs with fluorinated or nitro groups highlight trade-offs between lipophilicity and synthetic complexity. Further studies should explore crystallography (using SHELX ) and hydrogen-bonding patterns (via graph set analysis ) to optimize properties.
Biological Activity
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a synthetic compound belonging to the class of phthalazinones. Its structure includes a chloro and methoxy substituent on the phenyl ring, which contributes to its biological activity. This article examines the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by empirical data and case studies.
- Molecular Formula : C₁₅H₁₁ClN₂O₂
- Molecular Weight : 286.71 g/mol
- CAS Number : 1039928-33-0
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxyaniline with phthalic anhydride under acidic conditions. This process yields the final product through cyclization reactions, often utilizing acetic acid and sulfuric acid as catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ampicillin .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Line Studies : In studies involving HT-29 and COLO-205 cell lines, this compound exhibited cytotoxic effects with IC50 values indicating potent activity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, including those related to angiogenesis such as VEGFR2 .
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 and G2/M phases, leading to increased apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several phthalazinone derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics in inhibiting bacterial growth in vitro.
Study on Anticancer Properties
In an experimental setup involving human cancer cell lines, the compound was tested for its ability to induce apoptosis. The results showed a significant increase in apoptotic markers when treated with varying concentrations of the compound compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one, and how can purity be validated?
- Methodology : Synthesis typically involves coupling 3-chloro-4-methoxyphenyl derivatives with phthalazinone precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Purity validation employs HPLC (e.g., Chromolith® columns for high-resolution separation) and LC-MS to detect impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity .
- Key Data : CAS RN discrepancies (e.g., EN300-188724 vs. 2257-69-4) highlight the need for orthogonal validation using spectral data (IR, UV-Vis) and elemental analysis .
Q. How is the compound characterized crystallographically, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. SHELXL (SHELX system) refines structural parameters, while WinGX integrates data processing and visualization. Hydrogen-bonding networks are analyzed using Mercury or Olex2 .
- Example : Analogous compounds (e.g., 1-(4-Chlorophenyl)-2-[4-hydroxyphenyl] derivatives) show intermolecular C–H···O interactions, validated via SHELXL refinement .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in crystalline this compound be systematically analyzed?
- Methodology : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., R²₂(8) motifs). Tools like CrystalExplorer compute interaction energies, while PLATON validates topology. Compare results to analogs like (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one, which exhibit π-π stacking and halogen bonding .
Q. What strategies resolve contradictions in crystallographic data between computational models and experimental results?
- Methodology : Use density functional theory (DFT) to optimize geometry (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies in bond lengths/angles (>0.02 Å or >2°) may indicate twinning or disorder, addressed via SHELXD for phase correction or multi-component refinement in SHELXL .
Q. How can computational docking predict the interaction of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina or Schrödinger Suite) uses PubChem-derived 3D coordinates (InChI Key: OXKUJGWQJXBBAA-UHFFFAOYSA-N for analogs). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Focus on pharmacophore features like the chloro-methoxy group’s electrostatic potential .
Data Contradiction & Validation
Q. How to address discrepancies in reported CAS numbers or molecular weights for this compound?
- Methodology : Cross-reference databases (e.g., PubChem, Reaxys) and experimental data (e.g., mass spectrometry for exact MW). For example, MW 258.23 (Enamine Ltd) vs. 180.58 (Kanto Reagents) suggests possible solvate formation or stereoisomeric variants, resolved via TGA/DSC .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodology : Powder X-ray diffraction (PXRD) identifies polymorphs. Pair with solid-state NMR and Raman spectroscopy to detect conformational differences. For instance, 4-(2,5-difluorophenyl)-1,2-dihydrophthalazin-1-one exhibits distinct PXRD peaks at 2θ = 12.5° and 18.3° for Forms I/II .
Synthetic & Mechanistic Challenges
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Methodology : Competitive formation of 1,4-dihydrophthalazine byproducts arises from over-reduction. Mitigation includes controlled reaction temperatures (<60°C) and using scavengers (e.g., molecular sieves) for water-sensitive intermediates .
Q. How does the chloro-methoxy substituent influence reactivity in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
